molecular formula C7H14ClNO4S B1360833 3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride CAS No. 857473-42-8

3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride

Cat. No. B1360833
M. Wt: 243.71 g/mol
InChI Key: GUOLPJHERPAIRH-UHFFFAOYSA-N
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Description

“3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO4S . It is a versatile material used in diverse scientific research. Its unique properties make it an invaluable tool for studying chemical reactions, drug synthesis, and biological processes.


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-, the InChI code is 1S/C11H13NO4S/c13-11(14)9-3-1-2-4-10(9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, melting point, and other characteristics. For instance, a similar compound, 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-, has a molecular weight of 255.29 and a melting point of 227-229°C .

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c9-7(10)1-2-8-3-5-13(11,12)6-4-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOLPJHERPAIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646429
Record name 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxo-1,4-thiazinan-4-yl)propanoic acid;hydrochloride

CAS RN

857473-42-8
Record name 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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